molecular formula C28H27NO4S ? HCl B001177 Raloxifene hydrochloride CAS No. 82640-04-8

Raloxifene hydrochloride

Cat. No. B001177
CAS RN: 82640-04-8
M. Wt: 510 g/mol
InChI Key: BKXVVCILCIUCLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Raloxifene hydrochloride consists of a benzothiophene ring and is classified as a SERM due to its ability to bind to estrogen receptors with a high affinity. The molecule exhibits selective agonist or antagonist activities depending on the target tissue. The hydrochloride salt form enhances its solubility in water, making it more bioavailable when administered orally.

Chemical Reactions and Properties

Raloxifene undergoes extensive metabolism in the liver, with the formation of glucuronide conjugates. It exhibits a high degree of plasma protein binding (>95%) and has an apparent volume of distribution indicating extensive distribution in the body tissues. The molecule's chemical properties, such as its pKa and logP, dictate its solubility and permeability characteristics, crucial for its pharmacokinetic profile.

Physical Properties Analysis

The physical properties of Raloxifene hydrochloride, such as its melting point, solubility in various solvents, and stability under different conditions, are essential for its formulation and storage. The hydrochloride salt form is more stable and soluble in water compared to the free base, facilitating its use in oral dosage forms.

Chemical Properties Analysis

Raloxifene's chemical properties, including its reactivity with other compounds, stability under physiological conditions, and interaction with enzymes in the metabolic pathways, are critical for its efficacy and safety profile. The molecule's estrogen receptor modulating activity is determined by its specific structural features, which enable selective binding to estrogen receptors with varying effects in different tissues.

References (Sources)

Scientific Research Applications

  • Breast Cancer Therapy : Raloxifene hydrochloride can sensitize multidrug-resistant breast cancers to chemotherapies, making it a valuable chemosensitizer agent for breast cancer therapy (Xu et al., 2015).

  • Uterine Leiomyomas Treatment : When combined with GnRH analogues, Raloxifene hydrochloride induces a higher reduction of leiomyoma sizes (Palomba et al., 2002).

  • Osteoporosis, Breast and Endometrial Cancer Prevention : It is used for treating osteoporosis and preventing breast and endometrial cancer, but its bioavailability is only 2% due to substantial pre-systemic clearance (Gayathri et al., 2021).

  • Selective Estrogen Receptor Modulator : Raloxifene hydrochloride is a selective estrogen receptor modulator used for the prevention and treatment of osteoporosis in women (Teeter & Meyerhoff, 2002).

  • Postmenopausal Osteoporosis and Breast Cancer Management : It is also used for managing postmenopausal osteoporosis and breast cancer (Badr-Eldin et al., 2021).

  • Mental Health Benefits in Schizophrenia : It may offer mental health benefits with few estrogenic side effects in postmenopausal women with schizophrenia (Kulkarni et al., 2010).

  • Transdermal Delivery for Breast Cancer and Osteoporosis : Raloxifene hydrochloride-loaded transfersomes for transdermal delivery could be superior to oral delivery for treating invasive breast cancer and osteoporosis in post-menopausal women (Mahmood et al., 2014).

  • Reduction of Vertebral Fracture Risk : It reduces vertebral fracture risk in postmenopausal women with osteoporosis (Ettinger et al., 1999).

  • Improved Oral Bioavailability : Raloxifene hydrochloride loaded solid lipid nanoparticles (SLN) improve oral bioavailability by nearly five times compared to pure RL-HCL (Kushwaha et al., 2013).

  • Cardiovascular Risk Factors : Raloxifene and estrogen monotherapy have similar beneficial effects on low-density lipoprotein cholesterol and fibrinogen levels in healthy postmenopausal women (De Valk-De Roo et al., 1999).

  • Estrogen Receptor-Positive Breast Cancer Prevention : Raloxifene decreased the risk of estrogen receptor-positive breast cancer by 90% (Cummings et al., 1999).

  • Improved Drug Delivery : Raloxifene hydrochloride-loaded liquisolid compacts improve dissolution behavior and intestinal permeation (Komala et al., 2015).

  • Alternative to Tamoxifen in Breast Cancer Prevention : It is an acceptable alternative to tamoxifen for reducing the risk of postmenopausal breast cancer in high-risk women (Vogel, 2007).

  • Serum Triglyceride Levels in Postmenopausal Women : Raloxifene treatment resulted in a nonsignificant increase in serum triglyceride levels in postmenopausal women with a history of hypertriglyceridemia on oral estrogen therapy (Carr et al., 2005).

  • Quality Control and Drug Analysis : The HPLC method developed for raloxifene hydrochloride can be used for routine quality control, in vitro metabolism experiments, and studies of drug transport across biological membranes (Trontelj et al., 2005).

  • Safety Assessment in Cognitive Function and Mood : Raloxifene hydrochloride does not impair cognition or affect mood in postmenopausal women treated for 1 year (Nickelsen et al., 1999).

  • Endometrial Safety : It did not induce histopathologic evidence of endometrial stimulation in healthy postmenopausal women (Boss et al., 1997).

  • Nanoemulsion Delivery Systems : Nanoemulsion liquid preconcentrates possess superior in vitro characteristics for enhancing raloxifene hydrochloride delivery to endocrine target organs (Elsheikh et al., 2012).

Safety And Hazards

Serious and life-threatening side effects can occur while taking raloxifene hydrochloride tablets. These include blood clots and dying from stroke . Women with active or past history of venous thromboembolism should not take raloxifene hydrochloride .

properties

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXVVCILCIUCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84449-90-1 (Parent)
Record name Raloxifene hydrochloride [USAN:USP]
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DSSTOX Substance ID

DTXSID1034181
Record name Raloxifene hydrochloride
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Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raloxifene hydrochloride

CAS RN

82640-04-8
Record name Raloxifene hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raloxifene hydrochloride [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RALOXIFENE HYDROCHLORIDE
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Record name RALOXIFENE HYDROCHLORIDE
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Record name Raloxifene hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone hydrochloride
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Record name RALOXIFENE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,760
Citations
KR Snyder, N Sparano… - American journal of health …, 2000 - academic.oup.com
… Administration of a single dose of 185 mg of raloxifene hydrochloride to four healthy … All women were randomized to receive placebo or 60 or 120 mg of raloxifene hydrochloride daily. …
Number of citations: 162 academic.oup.com
W Khovidhunkit, DM Shoback - Annals of internal medicine, 1999 - acpjournals.org
Purpose: To review clinical data on raloxifene hydrochloride, a selective estrogen receptor modulator that was recently approved for the prevention of osteoporosis in postmenopausal …
Number of citations: 228 www.acpjournals.org
A Saitta, N Morabito, N Frisina… - Cardiovascular drug …, 2001 - Wiley Online Library
Raloxifene hydrochloride binds to the estrogen receptor and shows tissue‐selective effects; thus, it belongs to a class of drugs recently described as selective estrogen receptor …
Number of citations: 60 onlinelibrary.wiley.com
AK Kushwaha, PR Vuddanda, P Karunanidhi… - BioMed research …, 2013 - hindawi.com
Raloxifene hydrochloride (RL-HCL) is an orally selective estrogen receptor modulator (SERM) with poor bioavailability of nearly 2% due to its poor aqueous solubility and extensive first …
Number of citations: 171 www.hindawi.com
J Trontelj, T Vovk, M Bogataj, A Mrhar - Pharmacological research, 2005 - Elsevier
… Raloxifene hydrochloride is a selective estrogen receptor … for detection of raloxifene hydrochloride was developed and … the determination of raloxifene hydrochloride content in tablets …
Number of citations: 80 www.sciencedirect.com
DC Pavithra… - Indian journal of …, 2006 - search.ebscohost.com
… have been developed for the determination of raloxifene hydrochloride in bulk drug and in tablet formulations. Raloxifene hydrochloride exhibited maximum absorbance at 289 nm in …
Number of citations: 24 search.ebscohost.com
SM Boss, WJ Huster, JA Neild, MD Glant… - American journal of …, 1997 - Elsevier
… In summary, 8 weeks of treatment with raloxifene hydrochloride 200 and 600 mg/day did not induce histopathologic evidence of endometrial stimulation in healthy postmenopausal …
Number of citations: 194 www.sciencedirect.com
S Mahmood, M Taher, UK Mandal - International journal of …, 2014 - Taylor & Francis
… Raloxifene hydrochloride, a second-generation selective … regular oral dosing of raloxifene hydrochloride are: hot flushes (… a nanotransfersome formulation of raloxifene hydrochloride, by …
Number of citations: 122 www.tandfonline.com
JS Teeter, RD Meyerhoff - Environmental Toxicology and …, 2002 - Wiley Online Library
… Raloxifene hydrochloride is a selective estrogen receptor … Raloxifene hydrochloride was investigated using a battery of … The mean measured solubility of raloxifene hydrochloride (± …
Number of citations: 58 setac.onlinelibrary.wiley.com
MA Elsheikh, YSR Elnaggar, EY Gohar… - International Journal of …, 2012 - Taylor & Francis
Raloxifene hydrochloride (RLX) is a selective estrogen-receptor modulator for treatment of osteoporosis and prevention of breast and endometrial cancer. By virtue of extensive …
Number of citations: 143 www.tandfonline.com

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